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Compound of Interest |

Compound Name: 1-(3-Chlorophenyl)ethanol
CAS No.: 6939-95-3
Cat. No.: B1582347
- 7

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3 for racemic) is a critical chiral building block in
organic synthesis and medicinal chemistry. Distinguished by its meta-chloro substitution on the
phenyl ring and a secondary alcohol functionality, it serves as a versatile scaffold for the
development of serotonin modulators, 33-adrenergic receptor agonists, and agrochemicals.
This guide provides a rigorous analysis of its molecular properties, enantioselective synthesis,
and validation protocols, designed to support high-precision research and development.

Molecular Architecture & Physicochemical Profile
Structural Analysis

The molecule consists of a phenyl ring substituted at the 3-position (meta) with a chlorine atom
and at the 1-position with a 1-hydroxyethyl group. The benzylic carbon (C1 of the ethyl group)
IS a stereogenic center, giving rise to two enantiomers: (R)-1-(3-chlorophenyl)ethanol and
(S)-1-(3-chlorophenyl)ethanol.

o Chemo-selectivity: The meta-chloro substituent exerts an inductive electron-withdrawing
effect (-1), deactivating the ring towards electrophilic aromatic substitution compared to
unsubstituted phenylethanol, while remaining stable under standard hydride reduction
conditions.
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» Stereochemistry: The absolute configuration is determined by the spatial arrangement of the
hydroxyl group. The (S)-enantiomer is frequently the target for bioactive scaffolds due to
specific receptor binding affinities in downstream derivatives.

Quantitative Data Table

Property Value Unit Condition/Note

Molecular Formula CsH9oCIO

Monoisotopic Mass:

Molecular Weight 156.61 g/mol
156.0342
CAS Number 6939-95-3 - Racemic mixture
CAS Number (R) 120121-01-9 - (R)-enantiomer
CAS Number (S) 6939-96-4 - (S)-enantiomer
N ) @ 12 mmHg (Lit.)[1]
Boiling Point 130-132 °C
[2][3]
- ) @ 1.5 mmHg (High
Boiling Point 83-85 °C
vacuum)
Density 1.173 g/mL @ 25 °C
Refractive Index 1.5445
Secondary alcohol
pKa ~14.5

(Predicted)

Synthetic Pathways & Process Chemistry[4]

The synthesis of 1-(3-chlorophenyl)ethanol generally proceeds via the reduction of 3'-
chloroacetophenone. The choice of reducing agent dictates the stereochemical outcome
(racemic vs. enantiopure).

Pathway A: Chemoselective Reduction (Racemic)

For general intermediate usage where chirality is not a prerequisite or will be induced later,
sodium borohydride (NaBHa) is the standard reagent.
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e Mechanism: Nucleophilic attack of the hydride ion (H™) on the carbonyl carbon.

e Protocol:

[¢]

Dissolve 3'-chloroacetophenone (1.0 eq) in Methanol (0.25 M).

[¢]

Cool to 0°C to minimize byproduct formation.

[e]

Add NaBHa4 (0.5 eq) portion-wise (exothermic).

o

Quench with dilute HCI; extract with Ethyl Acetate.

[¢]

Yield: Typically >90%.

Pathway B: Enantioselective Biocatalysis (Green
Chemistry)

For pharmaceutical applications requiring high enantiomeric excess (ee >99%), biocatalytic
reduction using ketoreductases (KREDs) or whole-cell systems (e.g., Ligustrum lucidum,
Candida tenuis) is preferred over metal-ligand catalysis due to milder conditions.

o Causality: Biocatalysts provide a chiral pocket that rigidly orients the ketone, ensuring
hydride transfer occurs exclusively from the Si or Re face.

e Protocol (Example):

o

Buffer Prep: Phosphate buffer (pH 7.0) with cofactor NADPH/NADH.

o

Substrate: Add 3'-chloroacetophenone dissolved in minimal DMSO.

[¢]

Catalyst: Add KRED enzyme or whole-cell suspension.

[e]

Incubation: 30°C, 24h, 150 rpm.

o

Purification: Centrifugation followed by EtOAc extraction.

Synthesis Workflow Diagram
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Chemical Reagent: NaBH4 Hydride Attack Racemic
Reduction Solvent: MeOH, 0°C 1-(3-Chlorophenyl)ethanol

Enymatic

Reduction Stereoselective
Biocatalyst (KRED) Hydride Transfer (S)-1-(3-Chlorophenyl)ethanol
Cofactor: NADPH (>99% ee)

Click to download full resolution via product page

3'-Chloroacetophenone
(C8H7CIO)

Figure 1: Divergent synthetic pathways for racemic and enantiopure 1-(3-
chlorophenyl)ethanol.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following
spectral data provides a self-validating fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR)
e 'HNMR (400 MHz, CDCls):

o & 7.35 (s, 1H): Aromatic proton at C2 (isolated between Cl and alkyl group).

o

0 7.25-7.15 (m, 3H): Remaining aromatic protons.

o

0 4.86 (g, J = 6.4 Hz, 1H): Methine proton (-CHOH-). The quartet splitting confirms
coupling to the methyl group.

o

0 1.49 (d, J = 6.4 Hz, 3H): Methyl group (-CHs). Diagnostic doublet.

[¢]

0 ~2.0 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D20.

Chiral HPLC Method

To determine enantiomeric excess (ee) of the chiral product:

e Column: Chiralcel OD-H or OJ-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
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» Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

e Flow Rate: 0.5 — 1.0 mL/min.

e Detection: UV @ 254 nm.

o Separation: The (S) and (R) enantiomers will exhibit distinct retention times (e.g.,
min,

min depending on exact conditions).

Analytical Logic Flow
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Crude Reaction Product

TLC (Hex:EtOAc 4:1)
Check for Ketone Disappearance

f pure spot

1H NMR (CDCI3)
Confirm Structure
(Look for g @ 4.86 ppm)

f structure confirmed

Chiral HPLC
Determine ee%

Does ee% meet spec?

Yes (>98%) \No (<98%)

Release for Synthesis Recrystallize / Deracemize

Click to download full resolution via product page

Figure 2: Analytical decision matrix for validating structural integrity and optical purity.

Pharmaceutical & Industrial Applications[3][5][6][7]
[8]

The 1-(3-chlorophenyl)ethanol scaffold is not merely a solvent or byproduct; it is a
sophisticated "chiral handle" used to introduce asymmetry into bioactive molecules.
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Precursor for CNS-Active Agents

The meta-chloro substitution pattern is highly privileged in central nervous system (CNS) drug
design.

e Trazodone Analogues: The alcohol is converted to 1-(3-chlorophenyl)piperazine (mCPP)
derivatives via chlorination (using SOCI2) followed by nucleophilic substitution with
piperazine. These derivatives are investigated as serotonin 5-HT1A/5-HT7 receptor ligands
and antidepressants.

e Mechanism: The 3-chlorophenyl ring mimics the indole moiety of serotonin, allowing for high-
affinity binding to 5-HT receptors.

B3-Adrenergic Receptor Agonists

Research indicates that derivatives such as 2-[3-(7-methoxyindol-3-yl)-2-propylamino]-1-(3-
chlorophenyl)ethanol possess 33-adrenergic receptor stimulating activity.

« Utility: These compounds are explored for the treatment of obesity (lipolysis stimulation) and
type 2 diabetes (insulin sensitivity enhancement). The chiral center at the ethanol position is
crucial for receptor selectivity.

Safety & Handling (MSDS Highlights)
e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]
o Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

o Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep container
tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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